molecular formula C8H12FNO B13908578 (2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde

(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde

Cat. No.: B13908578
M. Wt: 157.19 g/mol
InChI Key: OESSIYLQTVKNKT-SFYZADRCSA-N
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Description

(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde is a fluorinated heterocyclic compound with the molecular formula C8H12NOF.

Preparation Methods

The synthesis of (2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde involves several steps. One common method includes the fluorination of a suitable precursor followed by cyclization and functional group transformations. The reaction conditions typically involve the use of fluorinating agents, solvents, and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

(2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to (2R,7S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde include other fluorinated heterocycles and aldehydes. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde

InChI

InChI=1S/C8H12FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h6-7H,1-5H2/t7-,8+/m1/s1

InChI Key

OESSIYLQTVKNKT-SFYZADRCSA-N

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)C=O

Canonical SMILES

C1CC2(CC(CN2C1)F)C=O

Origin of Product

United States

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